molecular formula C10H17N5O2 B13426429 (Z)-2-(3-(1H-imidazol-1-yl)-4-methoxypyrrolidin-1-yl)-N'-hydroxyacetimidamide

(Z)-2-(3-(1H-imidazol-1-yl)-4-methoxypyrrolidin-1-yl)-N'-hydroxyacetimidamide

Cat. No.: B13426429
M. Wt: 239.27 g/mol
InChI Key: HQDCEKAODUYUDK-UHFFFAOYSA-N
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Description

(Z)-2-(3-(1H-imidazol-1-yl)-4-methoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide is a complex organic compound featuring an imidazole ring, a methoxypyrrolidine moiety, and a hydroxyacetimidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3-(1H-imidazol-1-yl)-4-methoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide typically involves multi-step organic reactionsThe final step involves the formation of the hydroxyacetimidamide group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(3-(1H-imidazol-1-yl)-4-methoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(3-(1H-imidazol-1-yl)-4-methoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide is used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its imidazole ring is known to interact with various biological targets, making it a candidate for drug development .

Medicine

In medicine, (Z)-2-(3-(1H-imidazol-1-yl)-4-methoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide is investigated for its potential therapeutic properties. It may exhibit antimicrobial, antifungal, or anticancer activities, although further research is needed to confirm these effects .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity .

Mechanism of Action

The mechanism of action of (Z)-2-(3-(1H-imidazol-1-yl)-4-methoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. The methoxypyrrolidine group may enhance the compound’s solubility and bioavailability, while the hydroxyacetimidamide group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-2-(3-(1H-imidazol-1-yl)-4-methoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H17N5O2

Molecular Weight

239.27 g/mol

IUPAC Name

N'-hydroxy-2-(3-imidazol-1-yl-4-methoxypyrrolidin-1-yl)ethanimidamide

InChI

InChI=1S/C10H17N5O2/c1-17-9-5-14(6-10(11)13-16)4-8(9)15-3-2-12-7-15/h2-3,7-9,16H,4-6H2,1H3,(H2,11,13)

InChI Key

HQDCEKAODUYUDK-UHFFFAOYSA-N

Isomeric SMILES

COC1CN(CC1N2C=CN=C2)C/C(=N/O)/N

Canonical SMILES

COC1CN(CC1N2C=CN=C2)CC(=NO)N

Origin of Product

United States

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